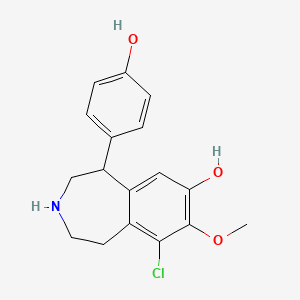
Butoprozine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoprozine is a chemical compound known for its pharmacological properties, particularly in the field of cardiology. It is a nitrogen-containing heterocycle that belongs to the indolizine family. This compound hydrochloride is often used in research due to its ability to affect cardiac action potentials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butoprozine typically involves the formation of the indolizine core. One common method is the cyclization of pyridine derivatives. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst can yield indolizine derivatives . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Butoprozine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the indolizine ring .
Scientific Research Applications
Butoprozine has several applications in scientific research:
Chemistry: Used as a model compound for studying indolizine chemistry and its derivatives.
Biology: Investigated for its effects on cellular processes and potential as a bioactive molecule.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
Butoprozine exerts its effects by interacting with cardiac ion channels. It increases the action potential duration, depresses the plateau phase, and decreases the amplitude and maximum rate of depolarization. These actions are similar to those of amiodarone and verapamil, making this compound a valuable compound in cardiac research .
Comparison with Similar Compounds
Amiodarone: A well-known antiarrhythmic agent with similar effects on cardiac action potentials.
Verapamil: A calcium channel blocker that also affects cardiac action potentials.
Uniqueness: Butoprozine is unique in its specific combination of effects on cardiac action potentials, making it a valuable tool for research in cardiology. Unlike amiodarone and verapamil, this compound has a distinct chemical structure that allows for different interactions with cardiac ion channels .
Properties
CAS No. |
62228-20-0 |
|---|---|
Molecular Formula |
C28H38N2O2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone |
InChI |
InChI=1S/C28H38N2O2/c1-4-7-17-29(18-8-5-2)19-11-21-32-26-15-13-24(14-16-26)28(31)27-23(6-3)22-25-12-9-10-20-30(25)27/h9-10,12-16,20,22H,4-8,11,17-19,21H2,1-3H3 |
InChI Key |
NRTGWAAGLRTUJZ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC |
Related CAS |
62134-34-3 (hydrochloride) |
Synonyms |
2-ethyl-3-(4-gamma-di-n-butylaminopropoxybenzoyl)indolizine butoprozine butoprozine hydrochloride butoprozine oxalate L 1934 L 9394 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(1-tert-butyl-5-tetrazolyl)methyl-(thiophen-2-ylmethyl)amino]methyl]-6-ethoxy-1H-quinolin-2-one](/img/structure/B1214120.png)
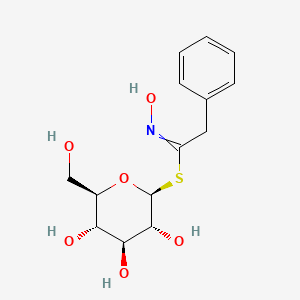
![[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1214122.png)

![2-[[2,3-Dihydro-1,4-benzodioxin-6-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1214125.png)
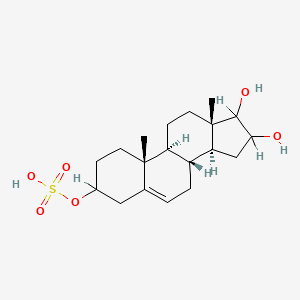
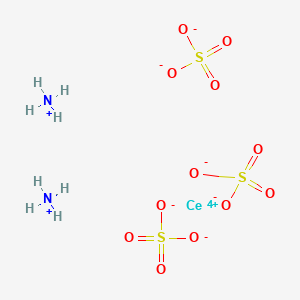
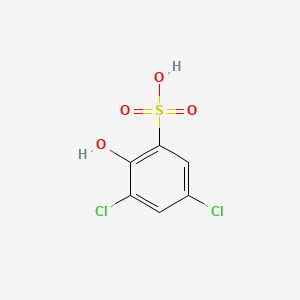
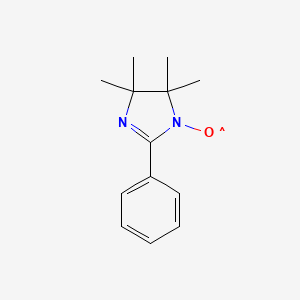
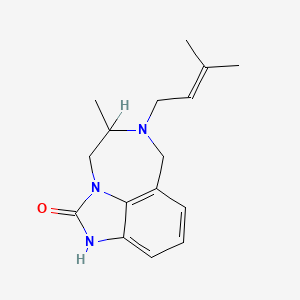
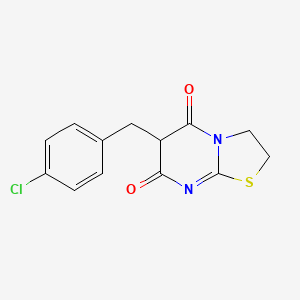
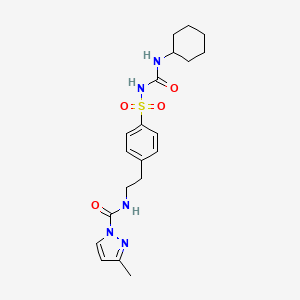
![3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1214142.png)
